Cas no 1645-24-5 (4-(4-Fluorobenzoyl)isophthalic Acid)

4-(4-Fluorobenzoyl)isophthalic Acid 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzenedicarboxylicacid, 4-(4-fluorobenzoyl)-
- 4-(4-Fluorobenzoyl)isophthalic Acid
- 4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid
- 1,3-Benzenedicarboxylicacid,4-(4-fluorobenzoyl)
- 2,4-dicarboxy-4'-fluoro-benzophenone
- 4-(4-Fluorobenzoyl)-1,3-benzenedicarboxylic acid
- 4-(4'-fluorobenzoyl)isophthalic acid
- 4-(p-Fluorobenzoyl)isophthalic Acid
- 4-Fluor-benzophenon-dicarbonsaeure-(2',4')
- Isophthalicacid,4-(p-fluorobenzoyl)-(7CI,8CI)
-
- インチ: InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21)
- InChIKey: JVUHTPARUDQETP-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(C2C=CC(C(O)=O)=CC=2C(O)=O)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 288.04300
じっけんとくせい
- PSA: 91.67000
- LogP: 2.45310
4-(4-Fluorobenzoyl)isophthalic Acid セキュリティ情報
4-(4-Fluorobenzoyl)isophthalic Acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
4-(4-Fluorobenzoyl)isophthalic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F588465-1g |
4-(4-Fluorobenzoyl)isophthalic Acid |
1645-24-5 | 1g |
$494.00 | 2023-05-18 | ||
TRC | F588465-100mg |
4-(4-Fluorobenzoyl)isophthalic Acid |
1645-24-5 | 100mg |
$98.00 | 2023-05-18 | ||
TRC | F588465-500mg |
4-(4-Fluorobenzoyl)isophthalic Acid |
1645-24-5 | 500mg |
$265.00 | 2023-05-18 | ||
A2B Chem LLC | AA86538-250mg |
1,3-Benzenedicarboxylic acid, 4-(4-fluorobenzoyl)- |
1645-24-5 | 250mg |
$1125.00 | 2024-04-20 | ||
A2B Chem LLC | AA86538-1.25g |
1,3-Benzenedicarboxylic acid, 4-(4-fluorobenzoyl)- |
1645-24-5 | 1.25g |
$2400.00 | 2024-04-20 | ||
TRC | F588465-250mg |
4-(4-Fluorobenzoyl)isophthalic Acid |
1645-24-5 | 250mg |
$144.00 | 2023-05-18 | ||
TRC | F588465-2g |
4-(4-Fluorobenzoyl)isophthalic Acid |
1645-24-5 | 2g |
$953.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209835-250 mg |
4-(4-Fluorobenzoyl)isophthalic Acid, |
1645-24-5 | 250MG |
¥2,256.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209835-250mg |
4-(4-Fluorobenzoyl)isophthalic Acid, |
1645-24-5 | 250mg |
¥2256.00 | 2023-09-05 |
4-(4-Fluorobenzoyl)isophthalic Acid 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
4-(4-Fluorobenzoyl)isophthalic Acidに関する追加情報
Professional Introduction to 4-(4-Fluorobenzoyl)isophthalic Acid (CAS No. 1645-24-5)
4-(4-Fluorobenzoyl)isophthalic acid, with the chemical formula C₁₆H₉FO₄ and CAS number 1645-24-5, is a significant compound in the field of pharmaceutical and chemical research. This molecule, characterized by its isophthalic acid backbone substituted with a 4-fluorobenzoyl group, has garnered considerable attention due to its versatile applications in drug development and material science. The presence of the fluorine atom in the benzoyl group enhances the compound's reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry.
The structural integrity of 4-(4-Fluorobenzoyl)isophthalic acid lends itself to various modifications, which are pivotal in designing novel therapeutic agents. Its ability to participate in multiple chemical reactions, such as condensation and esterification, makes it a preferred choice for synthesizing complex molecules. In recent years, researchers have been exploring its potential in developing targeted therapies for a range of diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of 4-(4-Fluorobenzoyl)isophthalic acid is its role in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are known for their improved metabolic stability and enhanced bioavailability, which are critical factors in drug design. The introduction of fluorine atoms into molecular structures can significantly alter pharmacokinetic properties, leading to more effective and longer-lasting medications. This compound serves as a key building block in creating such advanced drug formulations.
Recent studies have highlighted the compound's utility in the development of small-molecule inhibitors. These inhibitors are designed to interact with specific biological targets, thereby modulating disease pathways. For instance, research has demonstrated that derivatives of 4-(4-Fluorobenzoyl)isophthalic acid can inhibit enzymes involved in cancer progression. The precise arrangement of atoms in this molecule allows for high selectivity, minimizing side effects and improving patient outcomes.
In addition to its pharmaceutical applications, 4-(4-Fluorobenzoyl)isophthalic acid has found use in material science. Its rigid structure and ability to form stable crystals make it suitable for developing advanced polymers and coatings. These materials exhibit enhanced durability and chemical resistance, which are essential for various industrial applications. The compound's unique properties also make it a candidate for creating novel organic electronic materials, such as semiconductors and light-emitting diodes (LEDs).
The synthesis of 4-(4-Fluorobenzoyl)isophthalic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Researchers have been focusing on developing more efficient synthetic routes, leveraging catalytic methods and green chemistry principles. These advancements not only improve the cost-effectiveness of producing the compound but also reduce environmental impact.
One notable area of research is the use of 4-(4-Fluorobenzoyl)isophthalic acid in designing metal-organic frameworks (MOFs). MOFs are porous materials with high surface area and tunable pore sizes, making them ideal for gas storage, separation technologies, and catalysis. The incorporation of this compound into MOF structures enhances their stability and functionality, opening up new possibilities for industrial applications.
The compound's potential in medicinal chemistry is further underscored by its role as a precursor for biologically active molecules. By modifying its structure through various chemical transformations, researchers can generate libraries of compounds with distinct pharmacological properties. This approach has been particularly successful in identifying lead candidates for drug development pipelines.
As computational chemistry techniques advance, the design and optimization of molecules like 4-(4-Fluorobenzoyl)isophthalic acid have become more sophisticated. Molecular modeling software allows researchers to predict how different structural modifications will affect biological activity, significantly reducing the time and resources required for experimental validation.
The future prospects of 4-(4-Fluorobenzoyl)isophthalic acid are promising, with ongoing research exploring its applications in areas such as photodynamic therapy and antimicrobial agents. Its versatility as a synthetic intermediate ensures that it will remain a cornerstone of chemical innovation for years to come.
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